molecular formula C14H26O3 B6209632 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol CAS No. 2742652-22-6

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol

Cat. No. B6209632
CAS RN: 2742652-22-6
M. Wt: 242.4
InChI Key:
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Description

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol (TM-D5T) is a triol with a unique and complex structure. It belongs to a class of compounds known as alkyne-substituted alcohols, which are characterized by their ability to form strong hydrogen bonds and their low reactivity towards oxidation and hydrolysis. TM-D5T has been the focus of scientific research for its potential applications in various fields, such as medicine, materials science, and biochemistry.

Scientific Research Applications

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol has been studied extensively for its potential applications in various fields. In medicine, it has been studied as a potential drug delivery system. In materials science, it has been used as a building block for the synthesis of polymers. In biochemistry, it has been used as a model compound for studying the structure and reactivity of alkyne-substituted alcohols.

Mechanism of Action

The mechanism of action of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol is not fully understood. However, it is believed to involve the formation of strong hydrogen bonds between the hydroxyl groups and the alkyne substituents. These hydrogen bonds are believed to play an important role in the reactivity of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol.
Biochemical and Physiological Effects
2,4,7,9-tetramethyldec-5-yne-1,4,7-triol has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. It is also non-toxic, making it safe to handle in the laboratory. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol. These include further studies on its mechanism of action, its potential therapeutic applications, and its use as a building block for the synthesis of polymers. In addition, further research could be done on its potential effects on biochemical and physiological processes, as well as its potential toxicity. Finally, further studies could be done on its use as a drug delivery system.

Synthesis Methods

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol can be synthesized from the condensation of 2,4,7,9-tetramethyldec-5-yne (TM-D5) and 1,4,7-triol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a series of steps. First, the TM-D5 is reacted with sulfuric acid to form the hydroxymethylene derivative. This is then reacted with 1,4,7-triol to form 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,7,9-tetramethyldec-5-yne", "Sodium borohydride (NaBH4)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Reduction of 2,4,7,9-tetramethyldec-5-yne with NaBH4 in methanol to yield 2,4,7,9-tetramethyldec-5-en-1-ol", "Step 2: Oxidation of 2,4,7,9-tetramethyldec-5-en-1-ol with H2O2 in the presence of H2SO4 to yield 2,4,7,9-tetramethyldec-5-en-1-al", "Step 3: Hydroboration of 2,4,7,9-tetramethyldec-5-en-1-al with NaBH4 in methanol to yield 2,4,7,9-tetramethyldec-5-en-1-ol", "Step 4: Oxidation of 2,4,7,9-tetramethyldec-5-en-1-ol with H2O2 in the presence of H2SO4 to yield 2,4,7,9-tetramethyldec-5-en-1-al", "Step 5: Hydroboration of 2,4,7,9-tetramethyldec-5-en-1-al with NaBH4 in methanol to yield 2,4,7,9-tetramethyldec-5-en-1-ol", "Step 6: Oxidation of 2,4,7,9-tetramethyldec-5-en-1-ol with H2O2 in the presence of H2SO4 to yield 2,4,7,9-tetramethyldec-5-en-1-al", "Step 7: Hydrolysis of 2,4,7,9-tetramethyldec-5-en-1-al with NaOH and H2O to yield 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol" ] }

CAS RN

2742652-22-6

Product Name

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol

Molecular Formula

C14H26O3

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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